N-(3-Amino-4-chlorophenyl)nicotinamide

Übersicht

Beschreibung

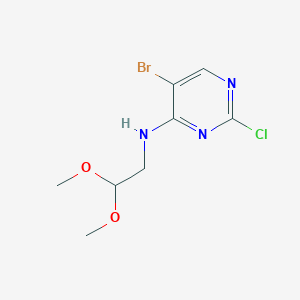

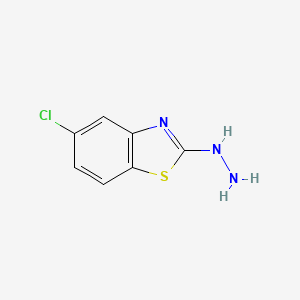

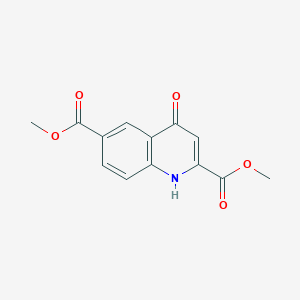

“N-(3-Amino-4-chlorophenyl)nicotinamide”, also known as ‘3AC’, is a novel small molecule. It has the formula C₁₂H₁₀ClN₃O .

Molecular Structure Analysis

The molecular structure of “this compound” has been analyzed using spectral techniques (IR, 1H-NMR, 13C-NMR, and MS) . The molecular weight is 247.68 g/mol.Physical and Chemical Properties Analysis

“this compound” is an irritant . The molecular formula is C₁₂H₁₀ClN₃O . The molecular weight is 247.68 g/mol.Wissenschaftliche Forschungsanwendungen

Fluorescent Analog of Nicotinamide Adenine Dinucleotide

A fluorescent analog of the coenzyme nicotinamide adenine dinucleotide (NAD+) has been synthesized, showcasing the potential of nicotinamide derivatives in biochemical assays. This analog demonstrates reasonable activity as a substitute for NAD+ in dehydrogenase-catalyzed reactions, highlighting its utility in studying enzymatic activities and metabolic pathways (Barrio, Secrist, & Leonard, 1972).

Cellular Energy Metabolism and Cytoprotection

Nicotinamide plays a crucial role in cellular energy metabolism, impacting normal physiology and influencing oxidative stress. It modulates multiple pathways tied to cellular survival and death, offering potential for treating disorders such as immune dysfunction, diabetes, and aging-related diseases. Its cytoprotective properties block cellular inflammatory activation and apoptotic processes, which are crucial for maintaining cellular integrity (Maiese, Zhao, Hou, & Shang, 2009).

Role in Dermatology

Nicotinamide's applications in dermatology include nonmelanoma cancer prophylaxis and treatment of various skin conditions. Its effectiveness across different dermatological indications suggests a broad therapeutic potential beyond its nutritional benefits, making it a significant compound in clinical dermatology (Forbat, Al-Niaimi, & Ali, 2017).

Neuroprotection and Metabolic Effects

Research indicates that nicotinamide derivatives can foster neuron survival in various models of neurodegeneration or nerve cell injury. These compounds act by activating the rate-limiting enzyme in NAD salvage, which is essential for maintaining intracellular levels of NAD and protecting against toxicity. This showcases the potential of nicotinamide in neuroprotective therapies (Wang, Han, Nijhawan, Theodoropoulos, Naidoo, Yadavalli, Mirzaei, Pieper, Ready, & McKnight, 2014).

Inhibition of Drug Metabolism

Nicotinamide has been shown to inhibit the metabolism of known substrates of hepatic microsomal mixed-function oxidase, affecting the oxidative metabolism of drugs. This inhibition is crucial for understanding drug interactions and optimizing pharmacological treatments (Schenkman, Ball, & Estabrook, 1967).

Modulation of Cellular Longevity

The precursor of NAD+, nicotinamide, significantly influences cellular survival and longevity, showcasing a complex balance between promoting cell survival and regulating cell lifespan. Its impact on various cellular targets, including mitochondrial function and inflammatory responses, presents nicotinamide as a critical molecule for developing therapies against age-related disorders and diseases like Alzheimer's and cancer (Li, Zhao, & Maiese, 2006).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(3-amino-4-chlorophenyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O/c13-10-4-3-9(6-11(10)14)16-12(17)8-2-1-5-15-7-8/h1-7H,14H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWUTVSNKCQUSER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NC2=CC(=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-(2-Amino-phenyl)-thiophen-2-yl]-acetic acid methyl ester](/img/structure/B1644889.png)

propanoic acid](/img/structure/B1644899.png)

![Methyl 2-{[amino(imino)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B1644914.png)

![Boc-L-Ser[Fmoc-L-Asn(Trt)]-OH](/img/structure/B1644917.png)

![2-(1H-indol-3-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B1644950.png)